molecular formula C15H23NO4 B13058720 Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B13058720
M. Wt: 281.35 g/mol
InChI Key: XMGUHQIIKXKFIB-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[222]oct-5-ene-2-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves a multi-step process. One common method includes the reaction of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride with tert-butyl carbamate under specific conditions to form the desired product . The reaction conditions often require a controlled temperature and the use of organic solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12-10-7-5-9(6-8-10)11(12)13(17)19-4/h5,7,9-12H,6,8H2,1-4H3,(H,16,18)

InChI Key

XMGUHQIIKXKFIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C1C(=O)OC)C=C2

Origin of Product

United States

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